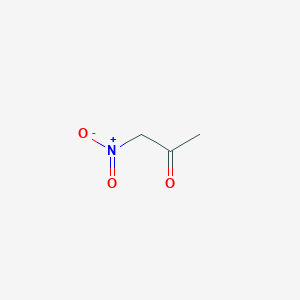
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Descripción general
Descripción
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly referred to as AHMP, is an amino acid derivative that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. AHMP has been studied for its ability to act as a chiral catalyst in various chemical reactions, as well as its potential use as a drug delivery agent. In addition, AHMP has been studied for its biochemical and physiological effects on cells and organisms, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Biological and Physiological Properties
- The tropical plants Garcinia cambogia and Hibiscus subdariffa produce HCA, with the absolute configurations being (2S,3S) and (2S,3R), respectively. Particularly, (2S,3R)-HCA has been noted to inhibit pancreatic α-amylase and intestinal α-glucosidase, leading to a reduction in carbohydrate metabolism. The study also highlights the limited availability of HCA due to the restricted habitat of its source plants and the challenges in stereoselective organic synthesis. Interestingly, certain bacterial strains have been found to produce trace amounts of (2S,3R)-HCA, presenting a potential alternative source for natural HCA (Yamada, Hida, & Yamada, 2007).
Chemical Synthesis and Applications
- HCA, including its variant (2S,3R), has significant implications in the field of chemical synthesis. The molecular structures and biological properties of HCA have been utilized in various synthetic applications, aiding in the development of new molecular entities and aiding in pharmaceutical research (Kiss, Kardos, Vass, & Fülöp, 2018).
Role in Cosmetic and Dermatological Formulations
- Hydroxy acids, including variants like (2S,3R)-HCA, are extensively used in cosmetic and therapeutic formulations due to their various beneficial effects on the skin. Their role in treating conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis has been extensively studied. The review also discusses the importance of understanding the biological mechanism of action of these compounds for their effective application in dermatology (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Properties and Health Applications
- Hydroxycinnamic acids (HCAs), a category to which (2S,3R)-HCA belongs, possess significant biological properties, including antioxidant activity. These compounds have been the subject of various structure-activity relationship studies, helping in the generation of more potent antioxidant molecules, which are crucial for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Pharmacological Effects and Therapeutic Research
- Chlorogenic Acid (CGA), structurally related to (2S,3R)-HCA, showcases a broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. Studies suggest that CGA and its related compounds like (2S,3R)-HCA could play crucial roles in modulating lipid and glucose metabolism, offering potential treatment pathways for conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















